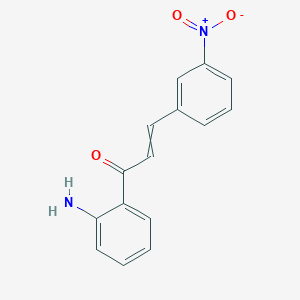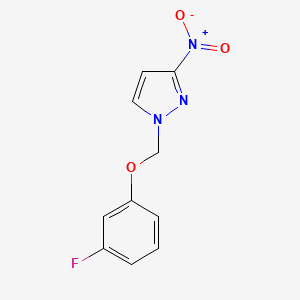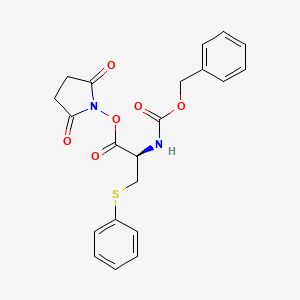
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine ring and a methylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine derivative, which is then coupled with a piperazine derivative. The key steps include:
-
Formation of the Pyridine Derivative:
- Starting with 2-bromo-5-chloropyridine, a Grignard reaction is performed using methylmagnesium bromide to introduce the methyl group at the 5-position.
- The resulting intermediate is then reacted with 1-methylpyrrolidine under basic conditions to form the desired pyridine derivative.
-
Coupling with Piperazine:
- The pyridine derivative is then coupled with 1-methylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any present nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
1-Methyl-4-(2-pyridyl)piperazine: Lacks the methylpyrrolidine moiety, which may affect its binding affinity and specificity.
4-(2-Pyridyl)piperazine: Similar core structure but without the methyl groups, potentially leading to different pharmacokinetic properties.
1-Methyl-4-(3-pyridyl)piperazine: Positional isomer with the pyridine ring attached at a different position, which can influence its biological activity.
Uniqueness: 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to the presence of both the methylpyrrolidine and piperazine rings, which can confer specific binding properties and biological activities not seen in simpler analogs. This structural complexity allows for a diverse range of interactions with biological targets, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C15H24N4 |
|---|---|
Molecular Weight |
260.38 g/mol |
IUPAC Name |
1-methyl-4-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H24N4/c1-17-8-10-19(11-9-17)15-6-5-13(12-16-15)14-4-3-7-18(14)2/h5-6,12,14H,3-4,7-11H2,1-2H3 |
InChI Key |
QWCOKQBOPGXDAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C3CCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)










